Welcome to the BenchChem Online Store!
molecular formula C12H17N5O4 B8311447 5-Nitro-6-amino-2-(4-ethoxycarbonyl-1-piperazinyl)pyridine

5-Nitro-6-amino-2-(4-ethoxycarbonyl-1-piperazinyl)pyridine

Cat. No. B8311447
M. Wt: 295.29 g/mol
InChI Key: DJAXTDZUKOLBEV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US06608072B1

Procedure details

5-Nitro-6-amino-2-(4-ethoxycarbonyl-1-piperazinyl)pyridine (4.5 g 15.2 mmol) in EtOH (200 ml) is hydrogenated at 1 atm over 10% Pd/C (1.5 g), filtered after hydrogen uptake was complete (2.5 h), combined with 4-fluorobenzoic acid (2.13 g 15.2 mmol) in EtOH (50 ml), evaporated to dryness and used without further purification in the following step.
Quantity
4.5 g
Type
reactant
Reaction Step One
Quantity
2.13 g
Type
reactant
Reaction Step Two
Name
Quantity
200 mL
Type
solvent
Reaction Step Three
Name
Quantity
50 mL
Type
solvent
Reaction Step Four
Name
Quantity
1.5 g
Type
catalyst
Reaction Step Five

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:5]=[CH:6][C:7]([N:11]2[CH2:16][CH2:15][N:14]([C:17]([O:19][CH2:20][CH3:21])=[O:18])[CH2:13][CH2:12]2)=[N:8][C:9]=1[NH2:10])([O-])=O.FC1C=CC(C(O)=O)=CC=1>CCO.[Pd]>[NH2:1][C:4]1[CH:5]=[CH:6][C:7]([N:11]2[CH2:16][CH2:15][N:14]([C:17]([O:19][CH2:20][CH3:21])=[O:18])[CH2:13][CH2:12]2)=[N:8][C:9]=1[NH2:10]

Inputs

Step One
Name
Quantity
4.5 g
Type
reactant
Smiles
[N+](=O)([O-])C=1C=CC(=NC1N)N1CCN(CC1)C(=O)OCC
Step Two
Name
Quantity
2.13 g
Type
reactant
Smiles
FC1=CC=C(C(=O)O)C=C1
Step Three
Name
Quantity
200 mL
Type
solvent
Smiles
CCO
Step Four
Name
Quantity
50 mL
Type
solvent
Smiles
CCO
Step Five
Name
Quantity
1.5 g
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
filtered after hydrogen uptake
CUSTOM
Type
CUSTOM
Details
(2.5 h)
Duration
2.5 h
CUSTOM
Type
CUSTOM
Details
evaporated to dryness
CUSTOM
Type
CUSTOM
Details
used without further purification in the following step

Outcomes

Product
Name
Type
Smiles
NC=1C=CC(=NC1N)N1CCN(CC1)C(=O)OCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.